molecular formula C7H12O5 B12796665 Methyl lactoyllactate CAS No. 2037-15-2

Methyl lactoyllactate

Cat. No.: B12796665
CAS No.: 2037-15-2
M. Wt: 176.17 g/mol
InChI Key: LMQQAQDHUZSAQC-UHFFFAOYSA-N
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Description

Methyl lactoyllactate is an organic compound with the molecular formula C7H12O5. It is a derivative of lactic acid and is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its ester functional group, which is formed by the reaction of lactic acid with methanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl lactoyllactate can be synthesized through the esterification of lactic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure the complete conversion of lactic acid to its ester form.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where lactic acid and methanol are combined in the presence of an acid catalyst. The reaction mixture is heated to promote esterification, and the resulting product is purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl lactoyllactate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to lactic acid and methanol.

    Oxidation: The compound can be oxidized to produce lactic acid derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound to other alcohol derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Lactic acid and methanol.

    Oxidation: Various lactic acid derivatives.

    Reduction: Alcohol derivatives of lactic acid.

Scientific Research Applications

Methyl lactoyllactate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its role in metabolic pathways and its potential as a bio-based chemical.

    Medicine: Investigated for its potential use in drug delivery systems and as a biodegradable material for medical implants.

    Industry: Utilized in the production of biodegradable plastics and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of methyl lactoyllactate involves its interaction with various molecular targets and pathways. In biological systems, it can participate in metabolic pathways related to lactic acid metabolism. The ester functional group allows it to act as a precursor for other bioactive compounds, influencing cellular processes and biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl lactate: A simpler ester of lactic acid with similar properties but a different molecular structure.

    Ethyl lactate: Another ester of lactic acid, used as a solvent and in biodegradable plastics.

    Lactic acid: The parent compound of methyl lactoyllactate, widely used in food, pharmaceuticals, and cosmetics.

Uniqueness

This compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.

Properties

IUPAC Name

(1-methoxy-1-oxopropan-2-yl) 2-hydroxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O5/c1-4(8)6(9)12-5(2)7(10)11-3/h4-5,8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQQAQDHUZSAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90324489
Record name METHYL 2-(2-HYDROXYPROPANOYLOXY)PROPANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90324489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2037-15-2
Record name Methyl lactoyllactate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002037152
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC-406837
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406837
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name METHYL 2-(2-HYDROXYPROPANOYLOXY)PROPANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90324489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL LACTOYLLACTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PH5897B3H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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